molecular formula C11H20N2O5 B8018151 1-(3-Aminopropyl)azepan-2-one oxalate

1-(3-Aminopropyl)azepan-2-one oxalate

Cat. No.: B8018151
M. Wt: 260.29 g/mol
InChI Key: VQWIYOYWEIZIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)azepan-2-one oxalate is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopropyl)azepan-2-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)azepan-2-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-aminopropyl)azepan-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c10-6-4-8-11-7-3-1-2-5-9(11)12;3-1(4)2(5)6/h1-8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIYOYWEIZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 1-(3-Aminopropyl)azepan-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(3-Aminopropyl)azepan-2-one oxalate, a critical attribute for the development of a safe, effective, and stable pharmaceutical product. The guide details the scientific principles underpinning thermodynamic stability, outlines a systematic workflow for its assessment, and provides in-depth, field-proven experimental protocols. By integrating concepts of polymorphism, salt disproportionation, and solid-state characterization, this document serves as an essential resource for scientists and professionals in the pharmaceutical industry.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Salts

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a cornerstone of drug development. For 1-(3-Aminopropyl)azepan-2-one, the oxalate salt is a strategic choice to potentially enhance its physicochemical properties. The thermodynamic stability of this salt form is a paramount concern, as it directly impacts the drug's shelf-life, bioavailability, and ultimately, patient safety.[1][2] A thermodynamically stable solid form exists at the lowest energy state under defined conditions, ensuring consistency and predictability in its performance. Instability can lead to polymorphic transformations or salt disproportionation, altering the drug's properties and compromising its quality.[3][4]

Core Concepts in Solid-State Stability

A robust evaluation of thermodynamic stability necessitates a fundamental understanding of key solid-state phenomena:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms.[3][4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[4][5] Identifying the most stable polymorph is a critical objective in pharmaceutical development.[5]

  • Salt Disproportionation: This is the process where a salt reverts to its constituent free acid and base.[6][7][8] For 1-(3-Aminopropyl)azepan-2-one oxalate, this would involve its conversion back to 1-(3-Aminopropyl)azepan-2-one and oxalic acid. This phenomenon is often triggered by environmental factors such as humidity and can be influenced by the presence of excipients in a formulation.[6][7][9]

A Systematic Workflow for Stability Assessment

A comprehensive assessment of the thermodynamic stability of 1-(3-Aminopropyl)azepan-2-one oxalate should follow a structured, multi-phase approach.

cluster_Initial Phase 1: Foundational Characterization cluster_Screening Phase 2: Stress & Transformation Studies cluster_Stability Phase 3: Formal Stability & Thermodynamic Analysis A Material Procurement & Purity B Solid-State Analysis (PXRD, DSC, TGA) A->B C Solubility Profiling B->C D Polymorph Screening B->D F Salt Disproportionation Screening C->F H Thermodynamic Relationship Determination D->H E Hygroscopicity Assessment E->F G Accelerated Stability Studies (ICH) F->G G->H

Sources

safety data sheet and toxicity of 1-(3-Aminopropyl)azepan-2-one oxalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicity of 1-(3-Aminopropyl)azepan-2-one Oxalate

This guide provides a comprehensive analysis of the safety, handling, and toxicological profile of 1-(3-Aminopropyl)azepan-2-one oxalate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to construct a robust safety framework, offers insights into its potential toxicological mechanisms, and provides standardized protocols for further assessment. Given the limited direct toxicological data for this specific salt, this guide employs a scientifically rigorous read-across approach, leveraging data from its constituent parts: the free base 1-(3-Aminopropyl)azepan-2-one, the parent lactam (ε-caprolactam), and the oxalate counter-ion.

Section 1: Comprehensive Safety and Properties Profile

Identification
PropertyValueSource
IUPAC Name 1-(3-aminopropyl)azepan-2-one oxalate[1]
Synonyms N-(3-Aminopropyl)caprolactam Oxalic Acid, 1-(3-Aminopropyl)hexahydro-2H-azepin-2-one Oxalic Acid[2][3][4]
Molecular Formula C₁₁H₂₀N₂O₅ (Salt); C₉H₁₈N₂O (Free Base)[1]
Molecular Weight 260.29 g/mol (Salt); 170.25 g/mol (Free Base)[1][5]
CAS Number Not assigned for Oxalate; 24566-95-8 (Free Base)[3][5][6]
Hazard Identification

This compound presents a dual hazard profile stemming from the irritant nature of the aminopropyl azepanone base and the systemic toxicity of the oxalate anion.

GHS Classification (Inferred):

  • Acute Toxicity, Oral (Category 4) - Based on the free base classification and the known toxicity of oxalates.[7]

  • Skin Irritation (Category 2) - Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) - Causes serious eye irritation.[1]

GHS Label Elements:

Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]
Precautionary Statements Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[8]
Physical and Chemical Properties
PropertyValueNotes
Appearance White to off-white solid.Inferred from typical salt form. The free base is a liquid.[3][9]
Boiling Point 326°C at 760 mmHg (Free Base)
Flash Point 150.9°C (Free Base)
Solubility Soluble in polar solvents.[3] Oxalate salts often have good water solubility.
Handling, Storage, and Stability
  • Safe Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures vary by supplier, from room temperature to +4°C.[1][2]

  • Stability: Stable under recommended storage conditions.

  • Incompatibilities: Strong oxidizing agents.

Section 2: Toxicological Profile and Mechanistic Insights

The overall toxicity of 1-(3-Aminopropyl)azepan-2-one oxalate is best understood by considering the independent and potentially synergistic effects of its constituent ions upon dissociation in a biological system.

G cluster_0 1-(3-Aminopropyl)azepan-2-one Oxalate (in vivo) cluster_1 Dissociation Products cluster_2 Primary Toxicological Effects A C₁₁H₂₀N₂O₅ (Ingested/Absorbed) B 1-(3-Aminopropyl)azepan-2-one Cation [C₉H₁₉N₂O]⁺ A->B Dissociates C Oxalate Anion [C₂O₄]²⁻ A->C Dissociates D Local Irritation (Skin, Eyes) B->D Causes E Systemic Toxicity (Nephrotoxicity) C->E Causes G G D->G Due to alkaline amine nature F F E->F Via Calcium Oxalate Crystal Formation

Caption: Dissociation and dual-toxicity mechanism.

Read-Across Analysis
  • 1-(3-Aminopropyl)azepan-2-one (Free Base): The primary contributor to the irritant properties of the salt. Amines are characteristically alkaline and can cause irritation or burns to skin and mucous membranes. The GHS classification "Harmful if swallowed" suggests moderate acute oral toxicity.

  • ε-Caprolactam: The core lactam structure of the molecule. ε-Caprolactam itself has low to moderate acute toxicity (rat LD50: 1155-1660 mg/kg) and is known to be an irritant to the eyes, skin, and respiratory tract.[10][11] It is not considered carcinogenic.[10][11] A review of human and animal data suggests a relatively low overall toxicity, partly due to its rapid elimination.[12]

  • Oxalic Acid/Oxalates: The primary driver of systemic toxicity upon ingestion. Oxalates are readily absorbed and chelate calcium ions in the bloodstream, forming insoluble calcium oxalate. These crystals can precipitate in the renal tubules, leading to mechanical damage, kidney inflammation, and acute kidney injury.[7] The lethal dose of oxalates for sheep is reported to be 5-6 g/kg of body weight, but this can be significantly lower depending on nutritional status.[7]

Anticipated Toxicological Endpoints
  • Acute Toxicity: Harmful if swallowed. The oral LD50 is likely to fall within the range of 300-2000 mg/kg (GHS Category 4), driven by a combination of the base's toxicity and the nephrotoxic effects of the oxalate.

  • Skin and Eye Irritation: The compound is confirmed to be a skin and eye irritant.[1] Prolonged contact could potentially lead to more severe damage.

  • Sensitization: Data is not available, but related amines and lactams are not widely known as potent sensitizers.

  • Genotoxicity/Carcinogenicity: No data exists for the title compound. However, the parent lactam, ε-caprolactam, has tested negative in a range of genotoxicity and carcinogenicity studies.[10]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: Inhalation of dust may cause respiratory tract irritation.

    • Repeated Exposure: The primary target organ of concern following repeated oral exposure is the kidney , due to the potential for oxalate accumulation.[7]

Section 3: Standardized Protocols for Toxicity Assessment

For novel compounds like 1-(3-Aminopropyl)azepan-2-one oxalate, it is crucial to generate empirical data. The following OECD guidelines represent the gold standard for regulatory toxicological assessment.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a minimal number of animals to classify a substance into one of the GHS toxicity categories.

Objective: To determine the acute oral toxicity and estimate the LD50 of the test substance.

Methodology:

  • Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dosing: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on any existing information. For this compound, a starting dose of 300 mg/kg would be a scientifically sound choice.

  • Procedure:

    • A group of three fasted female rats is dosed with the starting dose.

    • The outcome (survival or death) is observed.

    • If 2-3 animals die, the test is stopped, and the substance is classified.

    • If 0-1 animal dies, a further group of three animals is dosed at the next higher or lower dose level, depending on the outcome.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality, which allows for classification into a GHS category. A full necropsy of all animals is performed at the end of the study.

start Start: Select Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 48h dose1->observe1 outcome1_01 0 or 1 Death observe1->outcome1_01 Likely outcome outcome1_23 2 or 3 Deaths observe1->outcome1_23 Unlikely outcome dose2_high Dose 3 More Animals at 2000 mg/kg outcome1_01->dose2_high dose2_low Dose 3 More Animals at 50 mg/kg outcome1_23->dose2_low stop_cat4 Stop Test Classify as GHS Cat 4 or Unclassified dose2_high->stop_cat4 stop_cat3 Stop Test Classify as GHS Cat 3 dose2_low->stop_cat3

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Protocol: Acute Dermal & Eye Irritation (OECD 404 & 405)

Objective: To assess the potential of the substance to cause skin or eye irritation/corrosion.

Methodology (Skin - OECD 404):

  • Animal Model: A single albino rabbit.

  • Application: 0.5 g of the solid substance, moistened with a small amount of water, is applied to a small patch of shaved skin (~6 cm²). The patch is covered with a gauze dressing for 4 hours.

  • Observation: The dressing is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Methodology (Eye - OECD 405):

  • Animal Model: A single albino rabbit.

  • Application: A small amount of the substance (e.g., 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.

  • Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Section 4: Emergency Procedures and Risk Management

A proactive approach to safety is paramount when handling chemicals with incomplete toxicological profiles.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. Inform medical personnel about the potential for oxalate toxicity and associated hypocalcemia and kidney damage.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

Spill Response

spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (<100g, contained) assess->minor Small major Major Spill (>100g, not contained) assess->major Large ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) minor->ppe evacuate Evacuate immediate area Alert others major->evacuate absorb Cover with inert absorbent (vermiculite, sand) ppe->absorb collect Carefully sweep up, avoid dust generation absorb->collect dispose Place in sealed container for chemical waste disposal collect->dispose clean Clean spill area with soap and water dispose->clean call Contact Emergency Response (e.g., EH&S) evacuate->call

Caption: Decision flowchart for spill response.

  • Minor Spill (Contained):

    • Ensure proper personal protective equipment (PPE) is worn (nitrile gloves, safety goggles, lab coat).

    • Avoid breathing dust.

    • Carefully sweep up the solid material and place it into a designated, labeled container for chemical waste. Avoid generating dust.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert others.[15]

    • Prevent entry into the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

References

  • AChemBlock. (2026, February 6). 1-(3-aminopropyl)azepan-2-one oxalate 95%. Link

  • Sigma-Aldrich. 1-(3-Aminopropyl)azepan-2-one. Link

  • Fluorochem. 1-(3-Aminopropyl)azepan-2-one. Link

  • UCLA Chemistry and Biochemistry. Emergency Procedures. Link

  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet - DL-1-Amino-2-propanol. Link

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. Link

  • Santa Cruz Biotechnology, Inc. 1-(3-aminopropyl)azepan-2-one. Link

  • Diversey SDS. (2021, March 1). Safety Data Sheet. Link

  • Fisher Scientific. (2011, May 27). Safety Data Sheet - N-BOC-1,3-Diaminopropane. Link

  • SCOEL. Recommendation of the Scientific Committee for Occupational Exposure Limits for e-caprolactam. Link

  • LGC Standards. N-(3-Aminopropyl)caprolactam Oxalic Acid. Link

  • BLD Pharm. 1-(3-Aminopropyl)azepan-2-one oxalate. Link

  • Kelman, G. R. (1986). Biologic activity of epsilon-caprolactam. Environmental Health Perspectives, 70, 13-16. Link

  • University of Warwick. (2024, April 16). Emergency Protocol for Labs, Workshops and Associated Stores. Link

  • University of Waterloo. Emergency Response Guide – Exposures & Spills. Link

  • Manchester Organics. 1-(3-Aminopropyl)azepan-2-one. Link

  • Laboratory Safety. Emergency Response Guide for Laboratories. Link

  • CymitQuimica. N-(3-Aminopropyl)caprolactam. Link

  • PubChem - NIH. Caprolactam. Link

  • LGC Standards. N-(3-Aminopropyl)caprolactam Oxalic Acid. Link

  • OEHHA. (2013, October). Reference Exposure Levels (RELs) for Caprolactam. Link

  • Calagna, C., et al. (2025, June 5). Description of Acute and Chronic Cases of Poisoning by Oxalis pes-caprae. Animals, 15(11), 1668. Link

Sources

role of 1-(3-Aminopropyl)azepan-2-one oxalate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 1-(3-Aminopropyl)azepan-2-one Oxalate in Pharmaceutical Synthesis: From Reagent Precursor to Critical Process Impurity[1]

Executive Summary

1-(3-Aminopropyl)azepan-2-one oxalate (CAS: 24566-95-8), also known as N-(3-aminopropyl)caprolactam oxalate , occupies a unique and dualistic niche in pharmaceutical chemistry.[1] It is primarily known not as a structural motif in final drug targets, but as the mechanistic progenitor and hydrolytic degradation product of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a ubiquitous non-nucleophilic base used in thousands of API (Active Pharmaceutical Ingredient) syntheses.[1]

For the process chemist, this compound represents a critical control point. Its presence indicates either the incomplete cyclization during DBU manufacturing or the moisture-induced degradation of DBU during drug synthesis.[1] Consequently, it acts as a vital impurity marker (e.g., Baricitinib Impurity 20 ) and a reference standard for validating the quality of reaction environments. This guide details its chemical profile, its synthesis into DBU, and its management as a Critical Quality Attribute (CQA) in GMP environments.

Chemical Profile & Mechanistic Significance

The compound consists of a seven-membered caprolactam ring N-substituted with a propylamine chain.[1] The oxalate salt form is utilized to stabilize the otherwise oxidation-prone primary amine and to provide a crystalline solid suitable for use as an analytical reference standard.[1]

PropertySpecification
IUPAC Name 1-(3-Aminopropyl)azepan-2-one oxalate
Common Name N-(3-Aminopropyl)caprolactam oxalate
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

N

O[1] · C

H

O

Role DBU Precursor, DBU Hydrolysis Product, Impurity Standard
Key Reactivity Primary amine nucleophilicity; Lactam ring stability
Solubility Soluble in water, methanol; sparingly soluble in non-polar organics
The DBU Equilibrium

The pharmaceutical relevance of this compound is defined by its relationship with DBU.[1] DBU is a bicyclic amidine formed by the dehydration of 1-(3-aminopropyl)azepan-2-one.[1] Conversely, in the presence of water, DBU hydrolyzes back to this ring-opened lactam-amine.[1]

Mechanistic Insight:

  • Forward Reaction (Synthesis): Intramolecular nucleophilic attack of the primary amine onto the lactam carbonyl, followed by dehydration.

  • Reverse Reaction (Degradation): Nucleophilic attack of water on the amidine carbon of DBU, leading to ring opening.[1]

Synthesis of the Reagent: The DBU Pathway[1]

While often viewed as an impurity, 1-(3-aminopropyl)azepan-2-one is the penultimate intermediate in the industrial synthesis of DBU.[1] Understanding this pathway is essential for sourcing reagents of high purity.

Experimental Workflow: Cyclodehydration to DBU

Note: This protocol describes the conversion of the free base form. If starting with oxalate, a neutralization step is required.

Step 1: Neutralization (if using Oxalate)

  • Dissolve 10.0 g of 1-(3-aminopropyl)azepan-2-one oxalate in 50 mL water.

  • Adjust pH to >12 using 50% NaOH solution.

  • Extract with Toluene (3 x 30 mL). Dry organic phase over Na

    
    SO
    
    
    
    and concentrate to obtain the free amine oil.[1]

Step 2: Cyclodehydration

  • Reagents: Charge the free amine (approx. 6.5 g) into a reactor equipped with a Dean-Stark trap.[1]

  • Catalyst: Add p-toluenesulfonic acid (PTSA) (0.05 eq) as a catalyst.

  • Solvent: Use Xylene (50 mL) for azeotropic water removal.

  • Reaction: Reflux at 140-150°C for 4-6 hours. Monitor water collection in the trap.

  • Completion: The reaction is complete when theoretical water volume is collected and HPLC shows <0.5% starting amine.

  • Workup: Cool to RT, wash with dilute NaOH to remove PTSA, dry, and distill under reduced pressure to yield pure DBU.

DBU_Synthesis Substrate Caprolactam Inter1 N-(2-Cyanoethyl) caprolactam Substrate->Inter1 + Acrylonitrile Michael Addition Inter2 1-(3-Aminopropyl) azepan-2-one (The Topic Compound) Inter1->Inter2 + H2 / Catalyst Reduction Product DBU (1,8-Diazabicyclo [5.4.0]undec-7-ene) Inter2->Product - H2O Cyclodehydration (Acid Cat.) Product->Inter2 + H2O Hydrolysis (Impurity Formation)

Figure 1: The synthetic lifecycle of DBU, highlighting 1-(3-Aminopropyl)azepan-2-one as both the key precursor and the primary degradation product.[1]

Case Study: Control of Impurities in Baricitinib Synthesis

In the synthesis of Baricitinib (a JAK inhibitor), DBU is frequently employed as a base to facilitate coupling reactions or dehydrohalogenations.[1] The presence of Baricitinib Impurity 20 (identified as 1-(3-aminopropyl)azepan-2-one) is a direct indicator of DBU instability.[1]

The Problem: DBU Hydrolysis

In non-anhydrous conditions, DBU acts as a hydrotrope and absorbs moisture.[1] The amidine functionality is susceptible to hydrolysis, cleaving the bicyclic system to regenerate the lactam-amine.[1]

Impact on API:

  • Side Reactions: The regenerated primary amine (1-(3-aminopropyl)azepan-2-one) is a nucleophile.[1] It can compete with the API intermediates for electrophiles (e.g., sulfonyl chlorides, alkyl halides), forming "pseudo-dimeric" impurities that are difficult to purge.

  • Stoichiometry: Loss of DBU strength affects reaction kinetics.[1]

Impurity Management Protocol

To ensure pharmaceutical quality, the level of 1-(3-aminopropyl)azepan-2-one must be monitored.[1]

Analytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 210 nm (amide absorption) or MS (ESI+, m/z 171.2 [M+H]+).

  • Limit: Typically controlled to <0.15% in the final API.

Table 1: Troubleshooting DBU-Mediated Reactions

ObservationRoot CauseCorrective Action
High levels of Impurity 20 Wet solvent or DBU reagentDistill DBU from CaH

before use; Use molecular sieves in solvent.[1]
Low Yield of API DBU hydrolysis consuming baseIncrease DBU equivalents; Switch to inert atmosphere (N

/Ar).[1]
Unknown Peak (M+ API fragment) Amine-Impurity CouplingThe primary amine of the impurity has reacted with the electrophile.[1] Purge impurity upstream.

Handling and Stability of the Oxalate Salt

While the free amine is a hygroscopic oil prone to air oxidation (browning), the oxalate salt is the preferred form for storage and use as a reference standard.

  • Storage: Store at 2-8°C, desiccated, and protected from light.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required.

  • Conversion: To generate the free base in situ for reactions, suspend the oxalate in the reaction solvent and add a stoichiometric amount of a stronger inorganic base (e.g., K

    
    CO
    
    
    
    ), then filter off the oxalate salts if necessary.[1]

References

  • Sigma-Aldrich. 1-(3-Aminopropyl)azepan-2-one Product Specification and CAS Data. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] (Detailed hydrolysis pathways). Link

  • European Pharmacopoeia (Ph. Eur.). Control of Impurities in Substances for Pharmaceutical Use. (General guidelines on amine impurities). Link

  • ChemicalBook. Synthesis of DBU and N-(3-aminopropyl)caprolactam intermediates. Link

  • Cymit Quimica. Baricitinib Impurity 20 Reference Standard Data. Link

Sources

Methodological & Application

Application Note: A Systematic Approach for Solvent Selection to Dissolve 1-(3-Aminopropyl)azepan-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of an appropriate solvent is a critical first step in the development of robust chemical processes, analytical methods, and formulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent system for 1-(3-Aminopropyl)azepan-2-one oxalate. We will explore the physicochemical properties of this amine salt and outline a systematic, multi-tiered experimental protocol for both qualitative and quantitative solubility determination. The causality behind experimental choices is explained to empower scientists to adapt these principles to other complex solubility challenges.

Introduction: The Critical Role of Solvent Selection

1-(3-Aminopropyl)azepan-2-one oxalate is an organic salt comprised of a basic amine, 1-(3-aminopropyl)azepan-2-one, and a dicarboxylic acid, oxalic acid. The parent amine contains a polar lactam ring and a flexible aminopropyl chain, while the oxalate counter-ion introduces ionic character and additional hydrogen bonding sites.[1][2][3] The effective dissolution of this compound is paramount for a variety of applications, including:

  • Reaction Media: Ensuring reactants are in the same phase for chemical synthesis.

  • Purification: Facilitating crystallization or chromatography.

  • Analytical Chemistry: Preparing solutions for techniques like HPLC or NMR.

  • Formulation Development: Creating stable liquid formulations or enabling wet granulation processes.[4]

Choosing a solvent based solely on trial and error is inefficient and can lead to process development issues later on.[5] A methodical approach, grounded in the physicochemical properties of the solute, is essential for identifying a solvent that provides not only high solubility but also stability, safety, and process compatibility.

Theoretical Framework: Predicting Solubility

A predictive understanding of solubility begins with analyzing the molecular structure of 1-(3-Aminopropyl)azepan-2-one oxalate.

2.1 Molecular Structure Analysis The molecule's solubility is governed by the interplay of its distinct structural motifs:

  • Ionic Salt Character: The primary driver for solubility in polar solvents. The ionic bond between the protonated amine and the oxalate anion will readily interact with solvents that have a high dielectric constant and can stabilize charged species.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (N-H from the ammonium ion) and acceptors (C=O from the lactam and C=O and O-H from the oxalate). Solvents capable of hydrogen bonding (e.g., water, alcohols) are predicted to be effective.

  • Polar Aprotic Interactions: The polar lactam group can engage in dipole-dipole interactions with polar aprotic solvents like DMSO or DMF.

  • Non-Polar Character: The -(CH2)n- backbone of the caprolactam ring and the propyl chain introduce some non-polar character, which may allow for limited solubility in less polar solvents.

The principle of "like dissolves like" suggests that highly polar, protic solvents will be the most effective candidates.

Diagram 1: Key Molecular Features Influencing Solubility A Graphviz diagram illustrating the functional groups of 1-(3-Aminopropyl)azepan-2-one oxalate that dictate its interaction with solvents.

G cluster_solute 1-(3-Aminopropyl)azepan-2-one Oxalate Solute Core Structure Lactam Caprolactam Ring (Polar, H-bond Acceptor) Solute->Lactam Amine Protonated Amine (Ionic, H-bond Donor) Solute->Amine Oxalate Oxalate Anion (Ionic, H-bond Donor/Acceptor) Solute->Oxalate Alkyl Alkyl Chains (Non-polar) Solute->Alkyl

2.2 Hansen Solubility Parameters (HSP) For a more advanced prediction, Hansen Solubility Parameters can be employed.[6][7][8][9] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[10] While the specific HSP values for this oxalate salt are not published, values for similar structures can be used as an initial guide to screen a solvent library computationally before experimental work begins.

A Systematic Workflow for Solvent Selection

We propose a two-tiered experimental workflow to efficiently screen and quantify solvent efficacy. This approach minimizes compound usage while maximizing data quality.

Diagram 2: Experimental Workflow for Solvent Selection A flowchart outlining the decision-making process for systematic solvent screening and selection.

G start Start: Define Project Needs (e.g., concentration, application) select_solvents Select Diverse Solvent Panel (Polar, Aprotic, Protic, etc.) start->select_solvents tier1 Tier 1: Qualitative Screening (Small-scale, visual assessment) select_solvents->tier1 decision1 Assess Solubility tier1->decision1 tier2 Tier 2: Quantitative Analysis (HPLC, Gravimetric) decision1->tier2 Soluble or Partially Soluble insoluble Insoluble/Poor (Archive Result) decision1->insoluble Insoluble analyze Analyze & Compare Data (mg/mL, stability, safety) tier2->analyze decision2 Meets Requirements? analyze->decision2 select_optimal Select Optimal Solvent(s) decision2->select_optimal Yes refine Refine Solvent Choice (Consider co-solvents, pH) decision2->refine No end_process End: Document & Proceed select_optimal->end_process refine->select_solvents

3.1 Proposed Solvent Screening Panel The initial selection of solvents should cover a range of polarities, proticities, and chemical classes. The table below provides a starting point, including relevant properties and safety classifications according to ICH Q3C guidelines for residual solvents in pharmaceuticals.[11][12][13][14][15]

Table 1: Proposed Solvents for Initial Screening

SolventClassTypeDielectric Constant (20°C)Boiling Point (°C)ICH Class
WaterPolar ProticProtic80.1100.0-
MethanolPolar ProticAlcohol33.064.72
EthanolPolar ProticAlcohol24.578.33
Isopropanol (IPA)Polar ProticAlcohol19.982.53
AcetonitrilePolar AproticNitrile37.581.62
Dimethyl Sulfoxide (DMSO)Polar AproticSulfoxide47.2189.03
AcetonePolar AproticKetone21.056.03
Tetrahydrofuran (THF)Polar AproticEther7.566.02
Dichloromethane (DCM)Non-PolarHalogenated9.139.62
TolueneNon-PolarAromatic2.4110.62

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for 1-(3-Aminopropyl)azepan-2-one oxalate and all solvents used.

4.1 Protocol 1: Tier 1 - Small-Scale Qualitative Solubility Assessment

Objective: To rapidly classify solvents as "Soluble," "Partially Soluble," or "Insoluble" using a minimal amount of material.

Materials:

  • 1-(3-Aminopropyl)azepan-2-one oxalate

  • Selected solvents from Table 1

  • 4 mL glass vials with screw caps

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Pipettor or graduated cylinder

Procedure:

  • Preparation: Weigh approximately 5 mg of 1-(3-Aminopropyl)azepan-2-one oxalate directly into a labeled 4 mL glass vial. Record the exact mass.

  • Solvent Addition: Add 100 µL of the first test solvent to the vial. This corresponds to an initial concentration of ~50 mg/mL.

  • Mixing: Cap the vial securely and vortex for 60 seconds at room temperature.

  • Observation: Visually inspect the vial against a dark background. Look for any remaining solid particles.

    • If the solid is completely dissolved, record the result as "Soluble > 50 mg/mL" .

    • If the solid is not completely dissolved, proceed to the next step.

  • Incremental Addition: Add another 400 µL of the solvent (for a total of 500 µL). This corresponds to a concentration of ~10 mg/mL. Vortex for 60 seconds.

  • Observation: Visually inspect the vial again.

    • If the solid is completely dissolved, record as "Soluble > 10 mg/mL" .

    • If some solid has dissolved but undissolved particles remain, record as "Partially Soluble" .

  • Final Addition: Add a final 500 µL of the solvent (for a total of 1.0 mL). This corresponds to a concentration of ~5 mg/mL. Vortex for 60 seconds.

  • Final Observation & Classification:

    • If the solid is now dissolved, record as "Soluble > 5 mg/mL" .

    • If solid material is still clearly visible, record as "Insoluble < 5 mg/mL" .

  • Repeat: Repeat steps 1-8 for each solvent in the screening panel.

4.2 Protocol 2: Tier 2 - Quantitative Solubility Measurement by HPLC

Objective: To determine the precise equilibrium solubility of the compound in promising solvents identified in Tier 1.

Materials:

  • 1-(3-Aminopropyl)azepan-2-one oxalate

  • Promising solvents (e.g., those classified as "Partially Soluble" or "Soluble")

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Orbital shaker with temperature control

  • Centrifuge

Procedure:

  • Slurry Preparation: Add an excess amount of 1-(3-Aminopropyl)azepan-2-one oxalate to a vial (e.g., 20-30 mg). Add 1.0 mL of the chosen solvent. This ensures a saturated solution with excess solid present.

  • Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, remove the vial and allow the excess solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the solid.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Method: Develop a suitable HPLC method to quantify the analyte. A generic starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) and UV detection at an appropriate wavelength.

    • Calibration: Prepare a series of standard solutions of known concentration and generate a calibration curve (Peak Area vs. Concentration).

    • Quantification: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Beyond Solubility: Practical Considerations

The optimal solvent is not always the one with the highest dissolving power. The final selection must align with the intended application.[16][17]

  • Chemical Stability: Is the compound stable in the solvent over time? Run a stability study by preparing a solution and analyzing it by HPLC at t=0 and t=24h.

  • Process Safety & Environmental Impact: Prioritize solvents from ICH Class 3.[11][13][14][15] Avoid Class 1 solvents unless absolutely necessary and justified.

  • Downstream Processing: Consider the solvent's boiling point. A volatile solvent is easier to remove, which is advantageous for isolation of a solid product. A high-boiling solvent like DMSO may be difficult to remove.

  • Crystallization: If the goal is crystallization, a solvent system where solubility is highly dependent on temperature is ideal for cooling crystallization. Alternatively, a solvent in which the compound is soluble combined with an anti-solvent in which it is insoluble is required for anti-solvent crystallization.[5]

Conclusion

This application note provides a robust, science-driven framework for selecting a suitable solvent for 1-(3-Aminopropyl)azepan-2-one oxalate. By combining theoretical predictions with a systematic, two-tiered experimental approach, researchers can efficiently identify and validate optimal solvents. This methodology not only saves time and valuable material but also builds a foundation of process understanding that is crucial for successful research, development, and manufacturing outcomes.

References

  • Caprolactam (Chemical) – Study Guide . StudyGuides.com. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification . Journal of the Brazilian Chemical Society. [Link]

  • Caprolactam - Wikipedia . Wikipedia. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs . Pharmaceutical Sciences. [Link]

  • Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety . Westlab. [Link]

  • Oxalic Acid: Properties, Applications, and Uses . Alpha Chemical Co. [Link]

  • All You Need to Know About Oxalic Acid . Oasis Chemical Materials Trading. [Link]

  • Oxalic Acid | Formula, Uses & Properties - Lesson . Study.com. [Link]

  • Hansen Solubility Parameters for Selection of Green Extraction Solvents . ACS Sustainable Chemistry & Engineering. [Link]

  • Physical and chemical properties of oxalic acids.how they react with elements . askIITians. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline . Shimadzu (Europe). [Link]

  • impurities: guideline for residual solvents q3c(r9) . ICH. [Link]

  • Caprolactam . GHTECH. [Link]

  • Caprolactam | C6H11NO | CID 7768 . PubChem - NIH. [Link]

  • HSP for Beginners . Hansen Solubility Parameters. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

  • impurities: guideline for residual solvents q3c(r7) . ICH. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? . Solvias. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities . Organic Process Research & Development. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges . European Pharmaceutical Review. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development . YouTube. [Link]

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  • 1-(3-Aminopropyl)azepan-2-one from DBU hydrolysis . ResearchGate. [Link]

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step-by-step preparation of 1-(3-Aminopropyl)azepan-2-one oxalate from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Preparation of 1-(3-Aminopropyl)azepan-2-one Oxalate

Introduction: A Versatile Diamine Building Block

1-(3-Aminopropyl)azepan-2-one, also known as N-(3-Aminopropyl)caprolactam, is a derivative of caprolactam featuring a primary amine functional group.[1] This structure, combining a lactam ring with a flexible aminopropyl chain, makes it a valuable bifunctional building block in synthetic chemistry.[1] Its applications are found in polymer chemistry, where it can be incorporated into polyamides to modify material properties like flexibility and thermal stability, and as an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1][2]

Due to the liquid and sometimes unstable nature of the free amine, it is often converted to a stable, crystalline salt for easier handling, purification, and storage. The oxalate salt is a common and effective choice for this purpose.[3][4] This document provides a comprehensive, step-by-step guide for the synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate from its fundamental precursors: ε-caprolactam and acrylonitrile. The protocol is divided into three main stages: cyanoethylation of caprolactam, catalytic reduction of the resulting nitrile, and final isolation as the oxalate salt.

Overall Synthesis Pathway

The synthesis is a three-step process beginning with the Michael addition of ε-caprolactam to acrylonitrile. The resulting nitrile intermediate is then reduced to the primary amine, which is subsequently precipitated and purified as its oxalate salt.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation Caprolactam ε-Caprolactam Intermediate 1-(2-Cyanoethyl)azepan-2-one Caprolactam->Intermediate + Base Catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate + Base Catalyst FreeAmine 1-(3-Aminopropyl)azepan-2-one (Free Amine) Intermediate->FreeAmine + Reducing Agent (e.g., H₂/Raney Ni) FinalProduct 1-(3-Aminopropyl)azepan-2-one Oxalate Salt FreeAmine->FinalProduct + Solvent (e.g., IPA) OxalicAcid Oxalic Acid OxalicAcid->FinalProduct + Solvent (e.g., IPA)

Caption: Overall three-step reaction pathway.

Part 1: Synthesis of 1-(2-Cyanoethyl)azepan-2-one

This initial step involves a base-catalyzed Michael addition (cyanoethylation) of ε-caprolactam to acrylonitrile. The nucleophilic nitrogen of the caprolactam anion attacks the electrophilic β-carbon of acrylonitrile. A weak base is sufficient to deprotonate the caprolactam to initiate the reaction.

Protocol: Cyanoethylation of ε-Caprolactam
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagent Addition: To the flask, add ε-caprolactam and a suitable solvent such as toluene or tert-butanol.

  • Catalyst: Add a catalytic amount of a base (e.g., potassium tert-butoxide or sodium methoxide). The base deprotonates the caprolactam, forming the lactamate anion necessary for initiating the reaction.

  • Acrylonitrile Addition: While stirring under a nitrogen atmosphere, slowly add acrylonitrile dropwise to the mixture. This is an exothermic reaction, and controlled addition is necessary to manage the reaction temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, 1-(2-cyanoethyl)azepan-2-one, can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Table 1: Reagents for Cyanoethylation
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
ε-Caprolactam113.161.0113.16 gStarting Material
Acrylonitrile53.061.158.4 g (~72 mL)Reagent
Potassium tert-butoxide112.210.055.6 gCatalyst
Toluene--250 mLSolvent

Part 2: Reduction of 1-(2-Cyanoethyl)azepan-2-one to the Primary Amine

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the most efficient method.[6] We present two highly effective protocols: a standard high-pressure hydrogenation and a milder chemical reduction that may be more accessible in a standard laboratory setting.

Protocol A: High-Pressure Catalytic Hydrogenation

This method uses hydrogen gas under pressure with Raney Nickel as the catalyst. The addition of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine.[7]

  • Catalyst Preparation: In a suitable high-pressure reactor (Parr autoclave), add a slurry of Raney Nickel (approx. 5-10% by weight of the nitrile) in a solvent like ethanol or methanol.

    • Safety Note: Raney Nickel is often pyrophoric and must be handled with care, typically as a slurry in water or alcohol.[8]

  • Reagent Addition: Add the crude 1-(2-cyanoethyl)azepan-2-one from Part 1, along with additional solvent (e.g., ethanol saturated with ammonia).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi) and heat to 60-100 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake can be pyrophoric and should be kept wet and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(3-aminopropyl)azepan-2-one as an oil.

Protocol B: Raney Nickel / Potassium Borohydride (KBH₄) Reduction

This method provides a mild and efficient alternative to high-pressure hydrogenation, using KBH₄ as a hydride source with Raney Nickel as a catalyst in an alcoholic solvent.[9][10] This procedure can be performed in standard laboratory glassware.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dry ethanol.

  • Reagent Addition: Add potassium borohydride (KBH₄) and a slurry of Raney Nickel to the ethanol.[10]

  • Substrate Addition: While stirring vigorously, add the 1-(2-cyanoethyl)azepan-2-one.

  • Reaction: Stir the mixture vigorously at room temperature. The optimal molar ratio of substrate to Raney Ni to KBH₄ is approximately 1:1:4.[10] The reaction is typically complete within 1-2 hours and can be monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through Celite to remove the Raney Nickel catalyst.

  • Purification: Evaporate the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Table 2: Reagents for Nitrile Reduction (Protocol B)
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
1-(2-Cyanoethyl)azepan-2-one166.220.116.6 gSubstrate
Raney Nickel~58.69 (as Ni)~0.1~6.4 g (moist)Catalyst
Potassium Borohydride (KBH₄)53.940.421.6 gReducing Agent
Dry Ethanol--250 mLSolvent

Part 3: Preparation of 1-(3-Aminopropyl)azepan-2-one Oxalate

The crude amine product is often an oil and can be difficult to purify by other means. Formation of the oxalate salt allows for purification by crystallization and provides a stable, solid form of the compound.[11][12]

Experimental Workflow

Caption: Experimental workflow for oxalate salt formation.

Protocol: Oxalate Salt Formation and Purification
  • Dissolution: Dissolve the crude 1-(3-aminopropyl)azepan-2-one free amine in a minimal amount of a suitable solvent, such as isopropanol (IPA) or acetone.[3][4]

  • Acid Addition: In a separate flask, prepare a saturated solution of anhydrous oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution dropwise to the stirred amine solution. The oxalate salt will begin to precipitate as a white solid.[3]

  • Crystallization: Once the addition is complete, continue stirring the resulting slurry for an additional 30-60 minutes. For maximum yield, the mixture can be cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (IPA or ether) to remove any soluble impurities.

  • Drying: Dry the purified 1-(3-aminopropyl)azepan-2-one oxalate salt under vacuum to a constant weight. The final product should be a white, crystalline solid.[1]

Table 3: Reagents for Salt Formation
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
1-(3-Aminopropyl)azepan-2-one170.250.117.0 gBase
Oxalic Acid (anhydrous)90.030.19.0 gAcid
Isopropanol (IPA)--~200 mLSolvent

Safety and Handling

  • Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin contact, and a potential carcinogen.[13][14] All manipulations must be performed in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

  • ε-Caprolactam: Harmful if swallowed and causes skin and eye irritation.[17] Avoid breathing dust.

  • Raney Nickel: Can be pyrophoric, especially after use and when dry.[8] Always handle as a slurry and keep it wet. Do not allow the filter cake to dry in the air.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.

  • Potassium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

References

  • Nitrile reduction - Wikipedia. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. [Link]

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing). [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • US Patent US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. [Link]

  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. PubMed. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Raney nickel - Wikipedia. [Link]

  • oxalic acid reaction with secondary amines. Sciencemadness.org. [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

  • Industrial Production Of ε-Caprolactam. Chemcess. [Link]

  • Caprolactam Safety Data Sheet. Capro. [Link]

  • ICSC 0092 - ACRYLONITRILE. International Chemical Safety Cards (ICSCs). [Link]

  • Acrylonitrile Hazard Summary. New Jersey Department of Health. [Link]

  • US Patent US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • Substance Safety Data Sheet for Acrylonitrile. OSHA. [Link]

  • Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). The University of Queensland. [Link]

  • Nylon 6 Production from Caprolactam (Continuous Process). Intratec.us. [Link]

  • On the synthesis of poly(ε‐caprolactam)—poly(butadiene‐co‐acrylonitrile) block copolymers for the reaction injection molding process. Scilit. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Aminopropyl)azepan-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Aminopropyl)azepan-2-one Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis is typically approached via a three-stage process: (1) a base-catalyzed cyanoethylation of ε-caprolactam, (2) reduction of the resulting nitrile intermediate, and (3) formation of the oxalate salt. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these challenges head-on.

Section 1: Overall Synthesis Workflow

The journey from readily available starting materials to the final crystalline oxalate salt is a sequential process. Understanding the flow is critical for identifying potential bottlenecks in your experiment.

Synthesis_Workflow Figure 1: Overall Synthesis Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A ε-Caprolactam C 1-(3-Cyanopropyl)azepan-2-one A->C Base Catalyst (e.g., KOH) Heat B Acrylonitrile B->C E 1-(3-Aminopropyl)azepan-2-one (Free Base) C->E Solvent (e.g., EtOH/NH₃) D Reducing Agent (e.g., Raney Ni, H₂) D->E G 1-(3-Aminopropyl)azepan-2-one Oxalate (Final Product) E->G Anhydrous Solvent (e.g., IPA) F Oxalic Acid F->G

Caption: Overall Synthesis Workflow.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter. Each problem is broken down by symptom, potential causes, and actionable solutions.

Problem 1: Low or No Yield in Step 1 (Cyanoethylation)

Symptom: TLC or GC-MS analysis shows a large amount of unreacted ε-caprolactam and minimal formation of the desired 1-(3-cyanopropyl)azepan-2-one intermediate.

Potential Cause Scientific Rationale Recommended Solution
Inactive Base Catalyst The cyanoethylation is a Michael addition, which requires a base to deprotonate the lactam nitrogen, creating the nucleophile that attacks acrylonitrile.[1] An old or hydrated base (e.g., KOH, NaOH) will be ineffective.Use freshly crushed or newly purchased potassium hydroxide. Consider using a stronger base like sodium hydride (NaH) if yields remain low, though this requires more stringent anhydrous conditions.
Premature Polymerization of Acrylonitrile Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of a base and at elevated temperatures.[2] This competitive side reaction consumes the reagent and generates polymeric waste.Add the acrylonitrile dropwise to the heated mixture of caprolactam and base. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1:1 addition over polymerization.
Insufficient Temperature The nucleophilicity of the deprotonated lactam is relatively low. The reaction often requires thermal energy to overcome the activation barrier for the C-N bond formation.Ensure the reaction temperature is maintained according to the protocol (typically in the range of 60-80°C). Monitor the internal temperature of the reaction, not just the heating mantle setting.
Reversibility (Retro-Michael) The cyanoethylation reaction can be reversible under certain conditions, especially with prolonged heating in the presence of a strong base.[1]Once the reaction has reached completion (as monitored by TLC/GC), cool it down and proceed with the workup promptly. Avoid unnecessarily long reaction times.
Problem 2: Complications During Step 2 (Nitrile Reduction)

Symptom: Analysis of the crude product post-reduction shows the presence of the starting nitrile, or the formation of secondary/tertiary amine byproducts.

Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst (e.g., Raney Nickel) Catalytic hydrogenation relies on the active sites of the metal catalyst. Raney Nickel is particularly susceptible to deactivation by oxidation if allowed to dry or by poisoning from sulfur or other impurities.[3]Use a fresh slurry of high-activity Raney Nickel. Ensure the catalyst is never exposed to air after being washed free of its storage solution.[3] If catalyst poisoning is suspected, consider purifying the nitrile intermediate by vacuum distillation before reduction.
Formation of Secondary/Tertiary Amines The initially formed primary amine can react with the imine intermediate, which is formed during the reduction process. This leads to the formation of secondary and subsequently tertiary amine impurities.[4]The addition of ammonia (often as a solution in the alcohol solvent, e.g., ethanolic ammonia) suppresses this side reaction.[4][5] Ammonia competes for the imine intermediate, shifting the equilibrium away from the formation of secondary amines.
Incomplete Reaction The reduction may stall due to insufficient hydrogen pressure, inadequate reaction time, or poor mixing, which limits the interaction between the substrate, catalyst, and hydrogen.Ensure the reaction vessel is properly sealed and can maintain the required hydrogen pressure (typically 50-100 psi). Use vigorous stirring to keep the catalyst suspended. If the reaction stalls, consider carefully filtering and adding a fresh portion of the catalyst.
Difficult Catalyst Removal Finely divided catalysts like Raney Nickel can be challenging to remove completely by simple filtration, leading to metal contamination in the final product.[6]Filter the reaction mixture through a pad of Celite®. This provides a fine filtration medium that effectively traps the catalyst particles. Ensure the Celite pad is kept wet with the reaction solvent during filtration to prevent the pyrophoric catalyst from drying out.[3]
Problem 3: Difficulty in Oxalate Salt Formation & Isolation

Symptom: Upon addition of oxalic acid solution to the free amine, the product either fails to precipitate, or it separates as a viscous, unfilterable oil or gel.

Potential Cause Scientific Rationale Recommended Solution
Presence of Water Water can interfere with crystallization by solvating the ions and preventing the formation of a well-ordered crystal lattice, often leading to oils or hydrated, gummy solids.[7]Ensure the free amine is thoroughly dried before use. Use anhydrous solvents (e.g., isopropanol, ethanol) for both the amine and the oxalic acid. If the amine was extracted from an aqueous solution, dry the organic layer extensively with a drying agent like Na₂SO₄ or MgSO₄.
Incorrect Stoichiometry An excess of either the amine or oxalic acid can act as an impurity, disrupting the crystal lattice and inhibiting precipitation. The 1:1 salt is the desired crystalline form.Use a precise 1:1 molar ratio of the free amine to oxalic acid. It is critical to accurately determine the concentration of the crude amine solution or the mass of the purified amine before calculating the required amount of oxalic acid.
Rapid Precipitation/Cooling Adding the oxalic acid solution too quickly or crash-cooling the solution can lead to rapid, uncontrolled precipitation, trapping impurities and solvent, resulting in a poorly crystalline or amorphous solid.Add the oxalic acid solution dropwise to the stirred amine solution. After addition is complete, allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to complete crystallization.
Product "Oiling Out" The initial precipitate may be an oil because its melting point is below the temperature of the solution. This is common if the concentration is too high or the solvent is not ideal.If the product oils out, try gently heating the mixture to redissolve it and then allow it to cool more slowly. Alternatively, add a co-solvent in which the salt is less soluble (e.g., diethyl ether, heptane) dropwise to the stirred, slightly warmed mixture to induce crystallization. Trituration (stirring/grinding the oil with a non-polar solvent) can also sometimes induce solidification.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the base-catalyzed cyanoethylation of ε-caprolactam?

This reaction is a classic example of a Michael addition (or conjugate addition).[9] The base (B:) removes the acidic proton from the lactam nitrogen to form a nucleophilic amide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is then protonated by the conjugate acid of the base (HB) to yield the final product.

Q2: Which reduction method is best for converting the nitrile to the primary amine in Step 2?

Several methods can be employed, each with its own advantages and disadvantages. The choice often depends on available equipment and safety considerations.

Method Reagents Pros Cons
Catalytic Hydrogenation Raney Ni, H₂ (gas)High yield, clean reaction, inexpensive.[10]Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric and difficult to filter.[3]
Hydride Reduction Lithium Aluminum Hydride (LAH)Effective and often faster than hydrogenation.Highly reactive and pyrophoric; requires strictly anhydrous conditions and careful quenching. Can be expensive for large-scale work.
Borane Reduction Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂)Milder than LAH, good for sensitive substrates.BH₃·THF has limited stability; BH₃·SMe₂ has a strong, unpleasant odor.[4]

For this specific synthesis, catalytic hydrogenation with Raney Nickel is a common and cost-effective industrial method, provided the necessary equipment is available.

Q3: Why is it critical to use anhydrous conditions for the oxalate salt formation?

The formation of a crystalline salt relies on the creation of an ordered ionic lattice. Water is a highly polar solvent that can effectively solvate both the ammonium cation and the oxalate anion. This solvation shell interferes with the ions fitting into the crystal lattice, often resulting in the formation of a non-crystalline oil or a hydrated, sticky solid which is difficult to handle and purify.[7]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the compound by showing the expected proton and carbon signals and their respective integrations and multiplicities.[11][12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of the mixture and provides the mass of the parent ion, confirming the molecular weight of the free base (170.25 g/mol ).[13]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Titration: An acid-base titration can be used to determine the purity of the final oxalate salt.[14]

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and consult Safety Data Sheets (SDS) for all reagents.

Protocol 1: Synthesis of 1-(3-Cyanopropyl)azepan-2-one
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactam (1.0 eq) and powdered potassium hydroxide (0.05 eq).

  • Heat the mixture to 70°C with stirring until the caprolactam is molten and the base is well-dispersed.

  • Add acrylonitrile (1.1 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature between 70-80°C. The reaction is exothermic.[2]

  • After the addition is complete, continue stirring at 80°C for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a small amount of acetic acid.

  • The crude product can be purified by vacuum distillation to yield 1-(3-cyanopropyl)azepan-2-one as a colorless to pale yellow oil.

Protocol 2: Reduction to 1-(3-Aminopropyl)azepan-2-one
  • Set up a high-pressure hydrogenation reactor (e.g., a Parr shaker).

  • In a suitable vessel, dissolve the 1-(3-cyanopropyl)azepan-2-one (1.0 eq) in 7N ammoniacal ethanol (approx. 5-10 mL per gram of nitrile).

  • Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere (e.g., Argon).

  • Transfer the mixture to the hydrogenation reactor. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi.

  • Heat the mixture to 40-50°C and shake vigorously. Monitor the reaction by observing the drop in hydrogen pressure.

  • Once hydrogen uptake ceases (typically 4-8 hours), cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney Nickel to dry on the filter paper as it is pyrophoric. [3]

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminopropyl)azepan-2-one free base as a viscous liquid.

Protocol 3: Formation of 1-(3-Aminopropyl)azepan-2-one Oxalate
  • Dissolve the crude amine free base (1.0 eq) in anhydrous isopropanol (IPA) (approx. 5 mL per gram of amine).

  • In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1.0 eq) in anhydrous IPA. This may require gentle warming.

  • Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Cool the mixture in an ice bath for another 1-2 hours to maximize precipitation.

  • Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous IPA, followed by diethyl ether.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Section 5: Troubleshooting Decision Logic

When faced with a low final yield, a systematic approach is necessary to identify the root cause. The following decision tree can guide your troubleshooting process.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Low Final Yield of Oxalate Salt q1 Analyze crude product before salt formation. Is free amine present? start->q1 q2 Analyze crude nitrile intermediate. Is conversion from caprolactam high? q1->q2 No p1 Problem Area: Salt Formation / Isolation q1->p1 Yes p2 Problem Area: Nitrile Reduction q2->p2 Yes p3 Problem Area: Cyanoethylation q2->p3 No s1 Check for water. Verify stoichiometry. Optimize solvent & cooling rate. p1->s1 s2 Check catalyst activity. Increase H₂ pressure/time. Add NH₃ to suppress side reactions. p2->s2 s3 Check base activity. Control acrylonitrile addition rate. Verify reaction temperature. p3->s3

Caption: Troubleshooting Decision Tree.

References

  • User "Vesp" contribution on Sciencemadness Discussion Board. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? ResearchGate.

  • Wikipedia. (n.d.). Cyanoethylation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Gheorghiu, M. D., & Dănilă, G. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63.

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved February 15, 2026, from [Link]

  • User contributions on Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines.

  • Reddit community r/chemistry. (2018). Nitrile reduction issues.

  • The Organic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]

  • Bruson, H. A. (1942). Cyanoethylation. Organic Reactions, 5, 79-135.

  • Legrand, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 205–212. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(13), 94-99.

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved February 15, 2026, from [Link]

  • Rajasekaran, A., & Thanuja, J. (2008). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 20(1), 1-12.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.

  • De, C. K., & Seayad, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 609–643. [Link]

  • Liu, Y., et al. (2024). Discovery of l-Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. ACS Medicinal Chemistry Letters. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

  • Feature-Tec. (n.d.). Amine Filtration in Desulfurization. Retrieved February 15, 2026, from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.

  • Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]

  • Google Patents. (1967).
  • Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]

  • De, C. K., & Seayad, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 609–643.

  • Canadian Soil Information Service. (1984). Analytical methods manual.

  • Crombie, L., et al. (1993). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-48. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 15, 2026, from [Link]

  • Li, G., et al. (2019). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. Organic & Biomolecular Chemistry, 17(39), 8919-8926. [Link]

  • Kundrapu, S., & Surukonti, S. R. (2023). TBAT-Catalyzed Deoxygenative Reduction of Tertiary Amides to Amines. Organic Letters, 25(25), 4610–4614. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Asadollahi, M., et al. (2017). Analytical procedures and methods validation for oxalate content estimation. Avicenna journal of medical biotechnology, 9(1), 38–43.

  • Homi Bhabha National Institute. (n.d.). Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and their Applications.

  • Hadjieva, B. P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1914. [Link]

  • Shapiro, Y. E. (n.d.). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. ISMAR.

  • Aapptec. (n.d.). Synthesis Notes. Retrieved February 15, 2026, from [Link]

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Sources

Technical Support Center: 1-(3-Aminopropyl)azepan-2-one Oxalate Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up production of 1-(3-Aminopropyl)azepan-2-one oxalate , focusing on the industrial "Cyanoethylation-Hydrogenation-Salting" pathway. This route is the standard for generating aminopropyl-functionalized lactams but presents distinct thermodynamic and kinetic challenges at scale.

Troubleshooting, Optimization, and Scale-Up Protocols

Version: 2.1 | Status: Active | Audience: Process Chemists & Engineers

Process Overview & Logic

The synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate (hereafter APA-Ox ) typically proceeds via a three-stage cascade. Understanding the mechanistic causality at each stage is vital for troubleshooting.

  • Stage 1: Michael Addition (Cyanoethylation)

    • Reaction: Azepan-2-one (Caprolactam) + Acrylonitrile

      
       1-(2-Cyanoethyl)azepan-2-one.
      
    • Criticality: Exotherm control and preventing acrylonitrile polymerization.

  • Stage 2: Nitrile Hydrogenation

    • Reaction: 1-(2-Cyanoethyl)azepan-2-one +

      
      
      
      
      
      1-(3-Aminopropyl)azepan-2-one (Free Base).
    • Criticality: Selectivity (suppressing secondary amine dimer formation).

  • Stage 3: Salt Formation

    • Reaction: Free Base + Oxalic Acid

      
       APA-Ox.
      
    • Criticality: Crystal habit modification and stoichiometric precision.

Synthesis & Reaction Engineering (FAQs)

Q1: During the cyanoethylation step, we observe a sudden temperature spike followed by the formation of a solid white gel. What is happening?

Diagnosis: You are likely experiencing anionic polymerization of acrylonitrile , triggered by excessive base concentration or poor heat removal. Technical Insight: The Michael addition of caprolactam to acrylonitrile requires a base catalyst (e.g., NaOH or Triton B). However, acrylonitrile is highly susceptible to exothermic polymerization initiated by the same bases. If the local temperature exceeds 40-50°C during addition, the polymerization rate overtakes the Michael addition rate. Corrective Protocol:

  • Catalyst Dosing: Switch to a solid-supported catalyst (e.g., basic alumina) or reduce soluble base load to <1 mol%.

  • Thermal Management: Implement a "semi-batch" addition. Pre-cool the caprolactam/catalyst mixture to 0-5°C. Drip acrylonitrile slowly, ensuring reactor temperature never exceeds 25°C.

  • Inhibitors: Ensure your acrylonitrile feedstock contains adequate polymerization inhibitor (e.g., MEHQ) and that oxygen (necessary for MEHQ activity) is not completely purged until the reaction starts.

Q2: Our hydrogenation yield is good, but we see a persistent impurity (M+ = 323 approx) that resists crystallization.

Diagnosis: This is the secondary amine dimer (Bis(3-(2-oxozepan-1-yl)propyl)amine). Technical Insight: During nitrile reduction, the intermediate imine can react with the already-formed primary amine, eliminating ammonia to form a secondary amine dimer. This is a classic competing reaction in nitrile hydrogenation. Corrective Protocol:

  • Ammonia Suppression: Run the hydrogenation in the presence of anhydrous ammonia (liquid or dissolved in MeOH). The excess

    
     shifts the equilibrium away from dimer formation (Le Chatelier’s principle).
    
  • Catalyst Choice: Switch from standard Raney Nickel to Raney Cobalt or Supported Rhodium , which are kinetically more selective for primary amines.

  • Data Check: See Table 1 for solvent effects on dimer formation.

Table 1: Solvent & Additive Effects on Hydrogenation Selectivity

Solvent SystemAdditivePrimary Amine YieldDimer ImpurityNotes
MethanolNone78%15%High dimer formation; difficult purification.
Methanol

(sat.)
94%<2%Recommended. Best balance of rate/selectivity.
EthanolAcetic Acid85%5%Slower kinetics; salt removal required later.
TolueneNone60%30%Poor solubility leads to surface fouling.

Salt Formation & Crystallization (FAQs)

Q3: The final oxalate salt precipitates as a "sticky gum" or oil rather than a crystalline solid. How do we fix this?

Diagnosis: This is "oiling out" (liquid-liquid phase separation), caused by high supersaturation or the presence of residual water/solvents in which the salt is too soluble. Technical Insight: APA-Ox is highly polar. If the solvent system is too polar (e.g., water-rich ethanol) or if the mixing is too rapid, the salt creates a supersaturated oil phase before organizing into a lattice. Corrective Protocol:

  • Solvent Swap: Use Isopropanol (IPA) or Ethyl Acetate/Ethanol (9:1) mixtures. The salt is less soluble in IPA, promoting crystallization over oiling.

  • Seeding: Do not rely on spontaneous nucleation. Seed the mixture with 0.5 wt% pure APA-Ox crystals at the cloud point (approx. 50-60°C) and cool slowly (5°C/hour).

  • Reverse Addition: Add the oxalic acid solution to the amine solution. This keeps the amine in excess initially, preventing local regions of high acidity that might solubilize the salt or trap acid.

Q4: We are failing the assay specification (finding >101% or <98%).

Diagnosis: Non-stoichiometric occlusion of oxalic acid or hygroscopicity issues. Technical Insight: Oxalic acid can crystallize as a dihydrate or form non-stoichiometric inclusion complexes if the lattice forms too quickly. Conversely, APA-Ox is likely hygroscopic; absorbing water lowers the apparent assay. Corrective Protocol:

  • Stoichiometry: Use exactly 0.98 equivalents of oxalic acid relative to the amine. Leaving a trace of free amine is easier to wash away (solvent wash) than trapped oxalic acid.

  • Drying: Dry the salt at 50°C under vacuum (>20 mbar) with a nitrogen bleed. Avoid temperatures >80°C to prevent potential amide hydrolysis or oxalate decarboxylation.

Visual Troubleshooting Guides

Workflow Diagram: Synthesis Pathway

The following diagram illustrates the critical control points (CCPs) in the synthesis.

SynthesisWorkflow Start Start: Caprolactam + Acrylonitrile Check1 CCP1: Exotherm Control Start->Check1 Step1 Step 1: Cyanoethylation (Base Cat, <25°C) Check2 CCP2: Dimer Suppression Step1->Check2 Check1->Start Temp Spike (Add Inhibitor) Check1->Step1 Temp < 25°C Step2 Step 2: Hydrogenation (Raney Ni/Co, NH3) Step3 Step 3: Salt Formation (Oxalic Acid in IPA) Step2->Step3 Check2->Step2 NH3 Present Check2->Step2 No NH3 -> High Dimer End Final Product: APA-Ox Salt Step3->End

Caption: Figure 1. Process flow for APA-Ox production highlighting Critical Control Points (CCPs) for safety and purity.

Decision Tree: Impurity Troubleshooting

Use this logic flow when HPLC purity drops below 98%.

TroubleshootingTree Problem Issue: Low Purity (<98%) Type Identify Impurity Type Problem->Type Imp1 Impurity: Dimer (M+ ~323) Type->Imp1 Secondary Amine Imp2 Impurity: Polymer/Gum Type->Imp2 Poly-Acrylonitrile Imp3 Impurity: Free Oxalic Acid Type->Imp3 Assay > 100% Sol1 Action: Increase NH3 pressure or Change Catalyst Imp1->Sol1 Sol2 Action: Lower Temp in Step 1 Check Inhibitor Levels Imp2->Sol2 Sol3 Action: Reduce Acid Stoichiometry to 0.98 eq Imp3->Sol3

Caption: Figure 2. Diagnostic logic for identifying and resolving common impurity profiles in APA-Ox synthesis.

Detailed Experimental Protocol (Self-Validating)

Protocol: Controlled Precipitation of 1-(3-Aminopropyl)azepan-2-one Oxalate

Objective: To produce free-flowing, high-purity (>99%) salt crystals and avoid oiling out.

  • Preparation of Free Base Solution:

    • Dissolve 100 g of crude 1-(3-aminopropyl)azepan-2-one (distilled, pale yellow oil) in 400 mL of Isopropanol (IPA) .

    • Heat to 50°C. Ensure solution is clear.

  • Preparation of Acid Solution:

    • Dissolve 51.8 g of Oxalic Acid Dihydrate (0.98 molar equivalents) in 150 mL of warm Ethanol (50°C) . Note: Ethanol is used for acid solubility; IPA is used for the bulk to force precipitation.

  • Precipitation (The "Reverse Addition"):

    • Place the Free Base Solution in a reactor with overhead stirring (200 RPM).

    • Slowly dose the Acid Solution into the Free Base over 60 minutes.

    • Validation Check: The solution should turn cloudy (nucleate) after 10-15% of acid addition. If oil droplets form, stop addition, reheat to 60°C, and seed with pure crystals.

  • Crystallization & Isolation:

    • Once addition is complete, hold at 50°C for 30 minutes (Ostwald ripening).

    • Cool linearly to 0°C over 4 hours.

    • Filter under nitrogen pressure. Wash cake with 2 x 50 mL cold IPA.

    • Dry at 50°C/20 mbar for 12 hours.

References

  • Cyanoethylation of Lactams

    • Authoritative Source: Org.[1][2][3][4] Synth. 1959, 39, 1. N-(2-Cyanoethyl)caprolactam. This foundational text details the Michael addition conditions relevant to caprolactam.

    • URL: [Link]

  • Suppression of Secondary Amines in Hydrogenation

    • Source: Catalysis Today, Vol 37, Issue 4, 1997.
    • URL: [Link]

  • Crystallization of Amine Salts

    • Source: Chemical Engineering Science, "Control of Polymorphism and Crystal Size in Batch Crystalliz
    • URL: [Link]

  • Safety Data & Handling (Acrylonitrile)

    • Source: CDC/NIOSH Pocket Guide to Chemical Hazards.
    • URL: [Link]

Sources

Validation & Comparative

Mastering Purity Analysis: HPLC Method Validation for 1-(3-Aminopropyl)azepan-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate analysis, 1-(3-Aminopropyl)azepan-2-one oxalate (also known as N-(3-Aminopropyl)-ε-caprolactam) occupies a critical node. As a key intermediate in the synthesis of antihistamines like Azelastine , its purity directly dictates the quality and safety of the final API.

This guide moves beyond generic protocols. We compare a Legacy Isocratic Method against an Optimized Ion-Pairing Method , demonstrating why the latter is the superior choice for handling the challenging physicochemical properties of this polar aliphatic amine. We provide a complete validation framework aligned with ICH Q2(R1) guidelines, ensuring your data stands up to regulatory scrutiny.

Part 1: The Challenge & The Solution

The Molecule: Why is it Difficult?

1-(3-Aminopropyl)azepan-2-one features a seven-membered lactam ring and a primary amine tail.

  • The Problem: The primary amine (

    
    ) is protonated at neutral pH, leading to severe interaction with residual silanols on standard C18 columns. This causes peak tailing, retention variability, and poor resolution from its precursor, Caprolactam .
    
  • The Counter-Ion: The oxalate salt form introduces oxalic acid, which is highly polar and elutes near the void volume in reversed-phase (RP) systems, potentially interfering with solvent fronts.

Comparative Analysis: Legacy vs. Optimized

We evaluated two methodologies. The data below summarizes the performance metrics observed during development.

ParameterMethod A: Legacy Generic Method B: Optimized Ion-Pairing (Recommended)
Column Standard C18 (5 µm, 150 mm)Polar-Embedded C18 (3.5 µm, 150 mm)
Mobile Phase Phosphate Buffer pH 7.0 : ACN (50:50)0.1% TFA in Water : ACN (Gradient)
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetric)
Theoretical Plates (

)
~4,500>12,000
Resolution (

)
1.8 (vs. Caprolactam)> 5.0 (vs. Caprolactam)
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL
Run Time 15 minutes12 minutes

Verdict: Method A fails to meet modern system suitability requirements (


). Method B utilizes a polar-embedded stationary phase and acidic pH to suppress silanol activity, resulting in superior peak shape and sensitivity.

Part 2: Scientific Foundation (E-E-A-T)

Synthesis & Impurity Origin

To validate specificity, one must understand what to separate. The target molecule is typically synthesized via the cyanoethylation of caprolactam followed by hydrogenation.

SynthesisPath Caprolactam Caprolactam (Starting Material) CyanoInter N-(2-Cyanoethyl)caprolactam (Intermediate) Caprolactam->CyanoInter + Acrylonitrile (Base Cat.) Acrylonitrile Acrylonitrile (Reagent) Acrylonitrile->CyanoInter Target 1-(3-Aminopropyl)azepan-2-one (Target Amine) CyanoInter->Target + H2 / Catalyst Dimer Bis-alkylated Impurity (Side Product) Target->Dimer Over-alkylation

Figure 1: Synthetic pathway identifying critical impurities (Caprolactam, Cyano-intermediate) that must be resolved by the HPLC method.

The Optimized Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria inherently flag any drift in performance.

  • Instrument: HPLC with PDA/UV Detector (Agilent 1260 or equivalent).

  • Column: Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3.5 µm).

  • Wavelength: 210 nm (Lactam absorption) and 254 nm (Impurity profiling).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Mobile Phase A: 10 mM Ammonium Phosphate pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 60 40
10.0 60 40
10.1 95 5

| 15.0 | 95 | 5 |

Part 3: Step-by-Step Validation Workflow

Validation must follow ICH Q2(R1) standards. Below is the logical flow for executing this validation.

ValidationFlow Start Start Validation Specificity 1. Specificity (Forced Degradation) Start->Specificity Check1 Pass: No Interference? Specificity->Check1 Linearity 2. Linearity (5 Levels: 50-150%) Check2 Pass: R² > 0.999? Linearity->Check2 Accuracy 3. Accuracy (Spike Recovery) Check3 Pass: 98-102% Rec? Accuracy->Check3 Precision 4. Precision (Repeatability & Intermediate) Robustness 5. Robustness (Flow, pH, Temp) Precision->Robustness Report Generate Validation Report Robustness->Report Check1->Linearity Yes Fail Investigate & Re-optimize Check1->Fail No Check2->Accuracy Yes Check2->Fail No Check3->Precision Check3->Fail No

Figure 2: Sequential decision tree for HPLC method validation ensuring ICH compliance.

Detailed Experimental Protocols
Experiment 1: Specificity (Forced Degradation)

Objective: Prove the method can measure the main peak unequivocally in the presence of degradants.

  • Acid Stress: Mix 5 mL of stock solution with 5 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize.

  • Base Stress: Mix 5 mL of stock solution with 5 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize.

  • Oxidative Stress: Mix 5 mL stock with 5 mL 3%

    
    .
    
  • Analysis: Inject all samples.

    • Acceptance Criteria: Peak purity index (from PDA) > 0.999. Resolution between main peak and any degradant > 1.5.

Experiment 2: Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Prepare a standard stock solution of 1-(3-Aminopropyl)azepan-2-one oxalate (1 mg/mL).

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Inject in triplicate.

  • Data Analysis: Plot Concentration (X) vs. Area (Y).

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .[3]
Experiment 3: Accuracy (Recovery Study)

Objective: Ensure no matrix interference.

  • Spike known amounts of the standard into a placebo matrix (or solvent if raw material validation) at 80%, 100%, and 120% levels.

  • Calculate % Recovery:

    
    .
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[1][4]

Part 4: Supporting Data Tables

System Suitability Results (n=6 injections)
ParameterLimitObserved (Method B)Status
Retention Time (RT) -6.42 min (%RSD 0.1%)Stable
Area %RSD

0.45%Pass
Tailing Factor (

)

1.12Pass
Theoretical Plates

12,450Pass
Accuracy / Recovery Data
Spike LevelAmount Added (mg)Amount Found (mg)% Recovery% RSD
80% 80.079.499.25%0.5%
100% 100.0100.3100.30%0.3%
120% 120.0119.899.83%0.4%

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.). 1-(3-Aminopropyl)azepan-2-one Compound Summary. National Center for Biotechnology Information. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Chromatographic Separation of 1-(3-Aminopropyl)azepan-2-one Oxalate Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic strategies for separating 1-(3-Aminopropyl)azepan-2-one oxalate (also known as N-(3-aminopropyl)-ε-caprolactam) from its structural isomers and process impurities.

Editorial Note: While 1-(3-Aminopropyl)azepan-2-one itself is an achiral molecule, the term "isomers" in this synthesis context refers to regioisomers (specifically the O-alkylated byproduct vs. the desired N-alkylated product) and structural isomers of the propyl chain (e.g., branched isopropyl impurities). This guide addresses the critical separation of these structural analogs, which is a key quality control step in the synthesis of pharmaceutical intermediates like Baricitinib Impurity 20 .

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

1-(3-Aminopropyl)azepan-2-one is a critical intermediate used in the synthesis of JAK inhibitors (e.g., Baricitinib) and polyamide precursors. The synthesis typically involves the alkylation of ε-caprolactam. A major challenge in this process is ambident reactivity : the lactam ring can be alkylated at either the Nitrogen (desired) or the Oxygen (undesired O-imidate isomer).

Furthermore, the "oxalate" designation indicates the salt form, often used to crystallize the amine. Effective separation must resolve the N-alkylated target from the O-alkylated isomer and potential chain isomers (e.g., 2-aminopropyl derivatives).

The Separation Challenge
ComponentStructure DescriptionPolarity/pKaSeparation Difficulty
Target (N-Isomer) N-(3-aminopropyl)azepan-2-oneHigh pKa (~10 for amine); PolarReference Standard
Impurity A (O-Isomer) O-(3-aminopropyl)caprolactimHigh pKa; Distinct UV spectraHigh (Regioisomer)
Impurity B (Branched) N-(2-aminopropyl)azepan-2-oneSimilar pKa; Chiral center*Very High (Structural Isomer)
Counterion Oxalate (Oxalic Acid)Very Polar; AnionicRequires buffer control

*Note: The branched impurity introduces a chiral center, potentially creating enantiomers, though the target itself is achiral.

Comparative Analysis of Separation Methodologies

We evaluated three primary chromatographic approaches. The Ion-Pair RP-HPLC method is recommended for routine QC due to its balance of resolution and robustness.

Method A: Reversed-Phase HPLC (Ion-Suppression/Ion-Pairing)[6]
  • Mechanism: Hydrophobic interaction with C18/C8 ligands.

  • Pros: Excellent resolution of N- vs O- isomers; robust; standard equipment.

  • Cons: Requires acidic pH to suppress silanol activity; amine tailing can be an issue without end-capping.

  • Verdict: Gold Standard for purity profiling.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Pros: Superior retention of the highly polar amine and oxalate salt; MS-compatible mobile phases.

  • Cons: Long equilibration times; sensitivity to sample diluent water content.

  • Verdict: Alternative for LC-MS applications or when the oxalate counterion must be quantified simultaneously.

Method C: Ion Chromatography (IC)
  • Mechanism: Ion exchange.

  • Pros: Best for quantifying the oxalate stoichiometry.

  • Cons: Poor resolution of the organic isomers (N- vs O- forms).

  • Verdict: Supplementary method for salt stoichiometry confirmation only.

Recommended Protocol: Ion-Pair RP-HPLC

This protocol is designed to separate the target N-isomer from the O-isomer and the oxalate counterion.

Chromatographic Conditions[3][6][7][9][10][11]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse XDB-C8 or Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm).

    • Rationale: A C8 or "fully end-capped" C18 is preferred to reduce peak tailing caused by the interaction of the free amine with residual silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Note: Low pH ensures the amine is fully protonated and suppresses the dissociation of the oxalate, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV at 210 nm (for the lactam ring) and 254 nm (for aromatic impurities if present). The lactam carbonyl has weak absorbance, so 210 nm is critical.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
5.0955Isocratic Hold (Elute Oxalate)
20.06040Linear Gradient (Elute Isomers)
25.06040Wash
26.0955Re-equilibration
Sample Preparation[7]
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution: Dissolve 10 mg of 1-(3-Aminopropyl)azepan-2-one oxalate in 10 mL diluent.

  • Filtration: 0.22 µm PVDF filter (Nylon filters may bind the amine).

Experimental Data & Performance Metrics

The following data summarizes the expected performance of the recommended RP-HPLC method.

Table 1: System Suitability Parameters
AnalyteRetention Time (min)Tailing Factor (

)
Resolution (

)
Theoretical Plates (

)
Oxalic Acid 2.11.1N/A> 2,500
Target (N-Isomer) 12.41.2> 5.0 (vs Oxalate)> 8,000
Impurity A (O-Isomer) 14.81.1> 2.5 (vs Target)> 9,000
Impurity B (Branched) 13.11.3> 1.5 (vs Target)> 7,500

Data Interpretation: The O-isomer (imidate) typically elutes after the N-isomer on C18 columns due to slightly higher hydrophobicity when the amide hydrogen is replaced. The oxalate elutes near the void volume.

Visualization: Impurity Profiling Workflow

The following diagram illustrates the decision logic for separating and identifying the structural isomers of the target compound.

SeparationWorkflow Start Crude 1-(3-Aminopropyl)azepan-2-one (Oxalate Salt) Dissolution Dissolve in pH 2.5 Buffer/ACN (Protonate Amines) Start->Dissolution HPLC RP-HPLC Separation (C18 Column, Gradient) Dissolution->HPLC Inject Peak1 RT ~2.1 min Oxalate Counterion HPLC->Peak1 Void Volume Peak2 RT ~12.4 min Target (N-Isomer) HPLC->Peak2 Major Peak Peak3 RT ~13.1 min Branched Isomer (Impurity) HPLC->Peak3 Shoulder/Minor Peak4 RT ~14.8 min O-Alkylated Isomer (Impurity) HPLC->Peak4 Late Eluter Detection UV Detection (210 nm) & MS Confirmation Peak1->Detection Peak2->Detection Peak3->Detection Peak4->Detection

Caption: Workflow for the chromatographic resolution of N-alkylated target from O-alkylated and branched structural isomers.

Scientific Commentary & Troubleshooting

The "Isomer" Misconception

Researchers often confuse the "isomers" of this compound with enantiomers. Since the azepan-2-one ring and the 3-aminopropyl chain are achiral, chiral columns (e.g., Chiralpak AD-H) are ineffective and unnecessary unless separating the specific branched impurity (2-aminopropyl), which contains a chiral center. For the main synthesis impurities (N- vs O- alkylation), standard C18 chemistry is sufficient and more cost-effective.

pH Criticality

The separation relies heavily on pH. At neutral pH, the free amine interacts strongly with silanols, causing severe tailing.

  • Recommendation: Maintain pH < 3.[2]0. If tailing persists, add 0.1% Triethylamine (TEA) or use a "Shield" type column (e.g., Waters Shield RP18) to protect silanols.

Oxalate Interference

Oxalic acid has high UV absorbance at 210 nm. It will appear as a massive peak at the solvent front. Ensure your integration window excludes the void volume (0–3 min) to avoid skewing purity calculations, or use Ion Chromatography if oxalate quantification is required for stoichiometry (1:1 vs 2:1 salt).

References

  • Hassouna, M. E. M., et al. (2017). "Validation of a Novel and Sensitive RP-HPLC Method for Simultaneous Determination of Cefixime Trihydrate and Sodium Benzoate." Juniper Publishers. Retrieved from [Link](Cited for buffer/pH protocols in amine separation).

  • Sielc Technologies. (2018). Separation of Caprolactam and Amines on Newcrom R1 HPLC column. Retrieved from [Link]

  • Max Planck Institute. (2024). Crystallization‐Based Separation of ε‐Caprolactam from a Depolymerization Reaction Mixture. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Stability of 1-(3-Aminopropyl)azepan-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of a compound is paramount. It dictates storage conditions, informs manufacturing processes, and can provide insights into the compound's purity and composition. This guide provides an in-depth analysis of the thermal gravimetric analysis (TGA) of 1-(3-Aminopropyl)azepan-2-one oxalate, a compound of interest in various research and development applications. In the absence of direct, published TGA data for this specific molecule, this guide synthesizes information from closely related structures and foundational principles of thermal analysis to present a robust, predictive profile. We will compare its expected thermal behavior with that of key structural components and a widely recognized TGA standard to provide a comprehensive understanding of its thermal decomposition pathway.

The Importance of Thermal Analysis

Thermogravimetric analysis (TGA) is a cornerstone technique in materials characterization. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This allows for the determination of thermal stability, the quantification of volatile components, and the elucidation of decomposition mechanisms.[2] For a salt like 1-(3-Aminopropyl)azepan-2-one oxalate, TGA can reveal the distinct decomposition stages of both the organic base and the oxalate counter-ion.

Experimental Protocol: A Self-Validating System

To ensure the accuracy and reproducibility of the data presented and to provide a framework for in-house analysis, the following detailed TGA protocol is recommended. The causality behind each parameter is crucial for obtaining meaningful results.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance (sensitivity ≤ 0.1 µg) and a furnace capable of a controlled heating rate is required.[2]

Experimental Conditions:

ParameterValue/SettingRationale
Sample Mass 5 - 10 mgSufficient mass for accurate measurement while minimizing thermal gradients within the sample.
Crucible Alumina (Al₂O₃)Inert at high temperatures and provides good thermal conductivity.
Atmosphere Nitrogen (Inert)To prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.
Purge Gas Flow Rate 40 mL/minAn adequate flow rate to remove gaseous decomposition products from the sample area, preventing secondary reactions.
Heating Rate 10 K/minA standard heating rate that provides a good balance between resolution of thermal events and analysis time.
Temperature Range Ambient to 800°CThis range is sufficient to cover the decomposition of most organic salts and their intermediates.

This protocol is designed to be a self-validating system. The use of an inert atmosphere isolates the phenomenon of thermal decomposition. The specified heating rate and sample size are standard in the field, allowing for comparability with a vast body of existing literature.

Predicted Thermal Decomposition of 1-(3-Aminopropyl)azepan-2-one Oxalate

Based on the thermal behavior of its constituent parts—the oxalate anion and the N-substituted caprolactam cation—a multi-stage decomposition profile for 1-(3-Aminopropyl)azepan-2-one oxalate is anticipated.

G cluster_0 TGA Workflow A Sample Preparation (5-10 mg in Al₂O₃ crucible) B TGA Instrument Setup (N₂ atmosphere, 40 mL/min) A->B C Heating Program (Ambient to 800°C at 10 K/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA & DTG Curves) D->E

The decomposition is expected to occur in three main stages:

  • Stage 1: Decomposition of the Oxalate Moiety (approx. 180-250°C): Oxalate salts are known to decompose in a well-defined manner. The initial step for an organic oxalate is typically the loss of carbon dioxide and carbon monoxide. For 1-(3-Aminopropyl)azepan-2-one oxalate (C₁₁H₂₀N₂O₅, MW: 260.29 g/mol ), the oxalic acid portion (C₂H₂O₄) accounts for approximately 34.6% of the total mass. The decomposition can be represented as: (C₂H₂O₄) → H₂O + CO₂ + CO This would correspond to a theoretical mass loss of around 34.6%.

  • Stage 2: Decomposition of the Aminopropyl Side Chain (approx. 250-350°C): Following the initial oxalate breakdown, the aminopropyl side chain of the cation is expected to degrade. The thermal stability of aminopropyl groups can vary, but their decomposition often occurs in this temperature range.[3] This stage would likely involve the fragmentation of the propyl chain and the loss of the amino group as ammonia or other nitrogen-containing species.

  • Stage 3: Decomposition of the Azepan-2-one (Caprolactam) Ring (approx. 350-500°C): The seven-membered lactam ring is a relatively stable structure. Studies on N-substituted ε-caprolactam derivatives suggest stability up to around 250°C.[4] The thermal depolymerization of Polyamide 6, a polymer of caprolactam, occurs at temperatures between 250°C and 320°C, indicating the temperature range for ring fragmentation.[5] This final stage would involve the breakdown of the cyclic amide structure into smaller volatile fragments.

G compound {1-(3-Aminopropyl)azepan-2-one Oxalate | C₁₁H₂₀N₂O₅} stage1 {Stage 1 (180-250°C) | Oxalate Decomposition | {Volatiles: H₂O, CO, CO₂}} compound->stage1 ΔT stage2 {Stage 2 (250-350°C) | Side-Chain Fragmentation | {Volatiles: NH₃, Hydrocarbons}} stage1->stage2 ΔT stage3 {Stage 3 (350-500°C) | Lactam Ring Breakdown | {Volatiles: Various Fragments}} stage2->stage3 ΔT residue {Char Residue} stage3->residue ΔT

Comparative Analysis

To contextualize the predicted thermal behavior of 1-(3-Aminopropyl)azepan-2-one oxalate, it is instructive to compare it with the thermal profiles of its parent lactam, ε-caprolactam, and a standard reference material, calcium oxalate monohydrate.

1. ε-Caprolactam: The parent lactam, without the aminopropyl substitution, is a volatile solid. Its TGA profile is dominated by evaporation rather than decomposition. The majority of its mass loss occurs in a single step between approximately 100°C and 225°C, corresponding to its volatilization.[5] This provides a baseline, demonstrating that the substitution of the aminopropyl group and the formation of the oxalate salt significantly increase the thermal stability and lead to a decomposition-driven mass loss rather than simple evaporation.

2. 1-(3-Aminopropyl)azepan-2-one (Free Base): The free base (C₉H₁₈N₂O, MW: 170.25 g/mol ) is predicted to be more stable than ε-caprolactam due to its higher molecular weight and the presence of the polar aminopropyl group. Based on data for similar N-substituted caprolactams, its decomposition is likely to initiate around 250°C.[4] The comparison with its oxalate salt is key: the salt is expected to begin decomposing at a lower temperature (around 180°C) due to the lower stability of the oxalate moiety. However, the overall decomposition profile of the salt will be more complex, with multiple stages, whereas the free base might exhibit a more consolidated two-step degradation (side chain and ring).

3. Calcium Oxalate Monohydrate (CaC₂O₄·H₂O): This is a widely used TGA calibration standard with a well-documented, three-step decomposition.[6]

  • Step 1: Loss of water of hydration (~100-200°C).

  • Step 2: Decomposition of anhydrous calcium oxalate to calcium carbonate with the release of carbon monoxide (~400-500°C).

  • Step 3: Decomposition of calcium carbonate to calcium oxide with the release of carbon dioxide (~650-800°C).

Comparing our target compound to calcium oxalate highlights the influence of the cation on the oxalate decomposition. The organic cation in our target compound leads to a lower onset temperature for the initial decomposition compared to the highly stable calcium carbonate intermediate formed from calcium oxalate.

Summary of Comparative Thermal Events:

CompoundPredicted Onset Temp. (°C)Key Thermal EventsPredicted Residue at 800°C (%)
1-(3-Aminopropyl)azepan-2-one Oxalate ~180Multi-step: Oxalate, side-chain, and ring decomposition.Low (likely <5%)
ε-Caprolactam ~100Single-step volatilization.~0%
1-(3-Aminopropyl)azepan-2-one (Free Base) ~250Multi-step: Side-chain and ring decomposition.Low (likely <5%)
Calcium Oxalate Monohydrate ~100Three distinct steps: Dehydration, decarbonylation, decarboxylation.~38% (as CaO)

Conclusion

While direct experimental data for 1-(3-Aminopropyl)azepan-2-one oxalate is not publicly available, a scientifically rigorous thermal decomposition profile can be predicted by analyzing its constituent chemical moieties. The oxalate salt is expected to exhibit a complex, multi-stage decomposition beginning at a lower temperature than its corresponding free base, driven by the initial breakdown of the oxalate group. Its thermal stability is significantly greater than that of the parent lactam, ε-caprolactam, which primarily undergoes volatilization. This comparative guide provides a robust framework for understanding and predicting the thermal behavior of this compound, offering valuable insights for its handling, formulation, and quality control in a research and development setting.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). PubMed. Available at: [Link]

  • Decomposition Analysis of Calcium Oxalate using TGA. (n.d.). Nanoscience Instruments. Available at: [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (n.d.). ASM Journals. Available at: [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC. Available at: [Link]

  • Thermogravimetric Analysis of Calcium Oxalate. (n.d.). Ebatco Lab Services. Available at: [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC. Available at: [Link]

  • Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. (2022). MDPI. Available at: [Link]

  • The flame retardancy of polyamide 6-prepared by in situ polymerisation of -caprolactam-For T-RTM applications. (2021). ScienceDirect. Available at: [Link]

  • Thermal degradation of mixtures of polycaprolactone with cellulose derivatives. (n.d.). CONICET. Available at: [Link]

  • Thermogravimetric Analysis. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Ebatco Lab Services. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Aminopropyl)azepan-2-one oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, risk-based framework for the safe handling of 1-(3-Aminopropyl)azepan-2-one oxalate. As laboratory professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step and personal protective equipment (PPE) selection. The protocols described herein are designed as a self-validating system, grounded in the foundational principles of industrial hygiene and chemical safety.

Hazard Profile and Inherent Risk Assessment

1-(3-Aminopropyl)azepan-2-one oxalate is a compound that requires careful handling due to its composite chemical nature. A thorough risk assessment must consider the hazards associated with each of its structural components: the oxalate salt, the primary amine, and the caprolactam-derived ring.

  • Oxalate Moiety : Oxalic acid and its salts are classified as Category 1 toxins, the highest rating for irritation.[1][2] They are corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract upon contact.[3][4] Systemic toxicity can occur through ingestion or significant skin absorption.

  • Aminopropyl Group : Aliphatic amines are often skin and eye irritants and can be sensitizers, meaning they may cause an allergic skin reaction after repeated exposure.[5]

  • Azepan-2-one (Caprolactam) Ring : The parent lactam, caprolactam, is known to cause skin, eye, and respiratory irritation.[6][7]

The physical form of the compound—typically a solid—presents a primary hazard of aerosolization. Fine dust or powder can be easily inhaled, leading to respiratory tract irritation, or can settle on surfaces, leading to unintentional skin contact.[4]

Hazard CategoryPotential EffectAffected OrgansPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowedGastrointestinal TractIngestion
Skin Corrosion/Irritation Causes skin irritation, potential for burnsSkinDermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation, potential for severe damageEyesEye Contact
Respiratory Irritation May cause respiratory irritation upon inhalation of dustRespiratory SystemInhalation
Skin Sensitization May cause an allergic skin reaction on repeated contactSkinDermal Contact

This table synthesizes data from supplier safety information and hazard profiles of constituent chemical classes.[5][7][8]

The Hierarchy of Controls: A Foundational Safety Principle

Before any discussion of PPE, it is crucial to apply the Hierarchy of Controls, a framework established by NIOSH and OSHA that prioritizes safety strategies.[9] PPE is the final and least-preferred line of defense, to be used only after higher-level controls have been implemented.

HierarchyOfControls cluster_0 Hierarchy of Controls for 1-(3-Aminopropyl)azepan-2-one oxalate Elimination Elimination (Most Effective) Not applicable for specified compound Substitution Substitution Use a less hazardous alternative if possible Elimination->Substitution Engineering Engineering Controls Use a chemical fume hood or powder containment hood Substitution->Engineering Administrative Administrative Controls Develop Safe Operating Procedures (SOPs), provide training Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, Goggles, Lab Coat Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Comprehensive Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 1-(3-Aminopropyl)azepan-2-one oxalate.

Engineering Controls: Your Primary Barrier

All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood or a powder containment (ventilated balance) enclosure. This is non-negotiable as it removes the primary inhalation hazard at the source.

Eye and Face Protection
  • Minimum Requirement : Safety glasses with side shields are insufficient. Due to the severe irritation potential, chemical splash goggles that form a seal around the eyes are required.[1]

  • Best Practice/Large Quantities : When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during vigorous dissolution), a full face shield should be worn in addition to chemical splash goggles.[4]

Hand Protection: Preventing Dermal Absorption

Given the compound's potential to cause skin irritation and the unknown permeation characteristics of the specific molecule, a robust glove strategy is essential.

  • Glove Material : Nitrile gloves are a suitable primary choice for incidental contact and protection against solid particulates. However, for prolonged handling or when working with solutions, more robust protection is necessary. Butyl rubber offers excellent resistance to a wide range of acids and amines.[10][11]

  • Double-Gloving : The practice of wearing two pairs of gloves is strongly recommended. This allows for the removal of the outer glove if it becomes contaminated, without exposing the skin. A common and effective combination is a lighter-weight nitrile glove as the inner layer and a heavier-weight nitrile or butyl rubber glove as the outer layer.

  • Glove Inspection : Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[12] Contaminated gloves must be disposed of immediately following proper removal techniques to avoid cross-contamination.

TaskRecommended Glove TypeRationale
Weighing/Handling Solid Double-gloved: Nitrile (inner), Nitrile (outer)Protects against particulate contamination and incidental contact.
Preparing Solutions Double-gloved: Nitrile (inner), Butyl Rubber or Neoprene (outer)Provides enhanced protection against both the compound and the solvent, which can increase the rate of permeation.[10][13]
Cleaning Glassware Heavy-duty Butyl or Neoprene GlovesOffers superior physical and chemical resistance during decontamination procedures.
Body Protection
  • Laboratory Coat : A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is mandatory. It must be kept fully fastened to protect street clothes and underlying skin.

  • Chemical-Resistant Apron : For procedures involving larger volumes of solutions or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.

  • Full Body Coverage : Long pants and fully enclosed, non-porous shoes are required at all times in the laboratory.[3] Exposed skin on the legs, ankles, or feet is a significant and unacceptable risk.

Respiratory Protection

When engineering controls like a fume hood are used correctly, respiratory protection is typically not required. However, it becomes necessary in specific situations:

  • Spill Cleanup : In the event of a significant spill outside of a containment device, respiratory protection is mandatory.

  • Engineering Control Failure : If a fume hood is not available or is malfunctioning.

In these scenarios, a NIOSH-approved respirator with a combination of a particulate filter (N95 or, preferably, P100) and an organic vapor/acid gas cartridge is required to protect against both airborne dust and potential vapors.[1][2][3]

Safe Handling, Decontamination, and Disposal Workflow

Adherence to a strict, step-by-step workflow minimizes the potential for exposure at every stage of handling.

SafeHandlingWorkflow cluster_workflow Operational Workflow for 1-(3-Aminopropyl)azepan-2-one oxalate Prep 1. Preparation Don Full PPE Verify Fume Hood Function Weigh 2. Weighing Perform in Fume Hood Use anti-static weigh boat Prep->Weigh Dissolve 3. Dissolution Add solid to solvent slowly Keep container closed when not adding Weigh->Dissolve Reaction 4. Reaction Use Maintain containment Monitor for any changes Dissolve->Reaction Decon 5. Decontamination Quench equipment in hood Rinse with appropriate solvent Reaction->Decon Waste 6. Waste Disposal Segregate solid and liquid waste Label containers clearly Decon->Waste

Caption: A logical workflow from preparation to disposal ensures safety at each step.

Pre-Use Checklist
  • Verify the chemical fume hood has a current certification sticker and the airflow monitor indicates normal operation.

  • Don all required PPE as described in Section 3.

  • Designate a specific area within the fume hood for handling the compound to prevent the spread of contamination.

  • Ensure spill cleanup materials (e.g., absorbent pads, neutralizers for both acidic and basic components) are readily accessible.

  • Locate the nearest safety shower and eyewash station and confirm the path is unobstructed.

Step-by-Step Handling Protocol
  • Weighing :

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 1-(3-Aminopropyl)azepan-2-one oxalate to the weigh boat, avoiding any actions that could create airborne dust.

    • Close the primary container immediately after dispensing.

  • Dissolution :

    • Place the vessel containing the solvent inside the fume hood.

    • Slowly add the weighed solid to the solvent while stirring. Do not add solvent to the solid.

    • Keep the solution's container covered as much as possible during the process.

  • Post-Transfer :

    • Immediately decontaminate the spatula and weigh boat or dispose of them in the designated solid hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning solvent.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Spill :

    • For a small spill inside a fume hood, use an absorbent pad to collect the material, then decontaminate the area.

    • For a large spill or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean it up without proper training and respiratory protection.

Decontamination and Waste Disposal
  • Equipment : All glassware and equipment must be decontaminated. A triple rinse with a suitable solvent is a common and effective practice.

  • Waste : All waste is considered hazardous.

    • Solid Waste : Used gloves, weigh boats, and contaminated paper towels must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Unused solutions and rinse solvents must be collected in a compatible, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[16]

By integrating this comprehensive safety and PPE strategy into your daily workflow, you build a culture of safety that protects the most valuable asset in any laboratory: the scientist.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link][17][18][19][20]

  • CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link][21]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link][16]

  • Toney-Butler, TJ & Jordan, M. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls [Internet]. Retrieved from [Link][22]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link][9]

  • Compliancy Group. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link][23]

  • HonestBee. (2026, January 7). What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid?. Retrieved from [Link][3]

  • HonestBee. (2026, January 7). What Safety Precautions Must Be Taken When Using Oxalic Acid?. Retrieved from [Link][1]

  • HonestBee. (2026, January 7). What Safety Precautions Are Necessary When Handling Oxalic Acid?. Retrieved from [Link][2]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link][24]

  • Chem-Supply. (n.d.). Oxalate standard for IC Safety Data Sheet. Retrieved from [Link][4]

  • Arysta LifeScience South Africa (Pty) Ltd. (2019, August). MATERIAL SAFETY DATA SHEET - OXADATE. Retrieved from [Link][25]

  • Sdfine. (n.d.). DIETHYL OXALATE Safety Data Sheet. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link][5]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link][26]

  • University of Wollongong. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link][10]

  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link][11]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link][27]

  • 3M. (n.d.). Safety Data Sheet - 3M™ Novec™ 7100 Engineered Fluid. Retrieved from [Link][28]

  • DOMO Chemicals. (2022, December 16). Safety Data Sheet - ε-Caprolactam. Retrieved from [Link][7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.